(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of thiazole, pyrazolone, and hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 2-aminothiazole, and 2,4,6-trimethylphenylhydrazine. The synthesis can be carried out under reflux conditions with appropriate solvents such as ethanol or methanol. The reaction conditions may require the use of catalysts or specific pH adjustments to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur at the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20BrN5OS |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H20BrN5OS/c1-12-9-13(2)19(14(3)10-12)25-26-20-15(4)27-28(21(20)29)22-24-18(11-30-22)16-5-7-17(23)8-6-16/h5-11,27H,1-4H3 |
InChI Key |
XJTPSYBOYBLBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C)C |
Origin of Product |
United States |
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